molecular formula C13H15BrN2O B2753409 2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide CAS No. 1808472-25-4

2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide

Cat. No.: B2753409
CAS No.: 1808472-25-4
M. Wt: 295.18
InChI Key: BLZRSWYQEUSMKG-UHFFFAOYSA-N
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Description

2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide is an organic compound that features a brominated aromatic ring, a cyano group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of ammonium bromide and oxone as reagents to achieve the bromination of secondary alcohols, which can then be converted into the desired acetamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.

    Substitution: The bromine atom on the aromatic ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide involves its interaction with specific molecular targets. The brominated aromatic ring and cyano group can participate in binding interactions with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1-(4-fluorophenyl)ethanone
  • 2-bromo-1-(3-fluorophenyl)ethanone
  • 2-bromo-1-(4-chlorophenyl)ethanone

Uniqueness

2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide is unique due to the presence of both a brominated aromatic ring and a cyano group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-bromo-4-methylphenyl)-N-(2-cyanopropan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O/c1-9-4-5-10(6-11(9)14)7-12(17)16-13(2,3)8-15/h4-6H,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZRSWYQEUSMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NC(C)(C)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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